molecular formula C19H20FNO3 B14951062 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Katalognummer: B14951062
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: DFHBYWCTURHCAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Coupling with Tetrahydronaphthalenyl Amine: The fluorophenoxy intermediate is then coupled with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-bromophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-iodophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide imparts unique chemical and physical properties, such as increased stability and potential for specific biological interactions, distinguishing it from its chlorinated, brominated, and iodinated analogs.

Eigenschaften

Molekularformel

C19H20FNO3

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H20FNO3/c1-23-14-9-10-15-13(11-14)5-4-7-17(15)21-19(22)12-24-18-8-3-2-6-16(18)20/h2-3,6,8-11,17H,4-5,7,12H2,1H3,(H,21,22)

InChI-Schlüssel

DFHBYWCTURHCAO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(CCC2)NC(=O)COC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.